![molecular formula C15H9BrO B134669 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one CAS No. 17044-50-7](/img/structure/B134669.png)

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one

Vue d'ensemble

Description

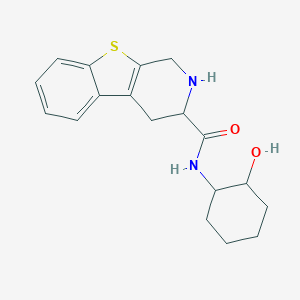

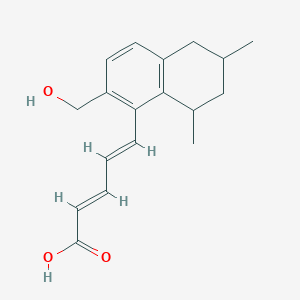

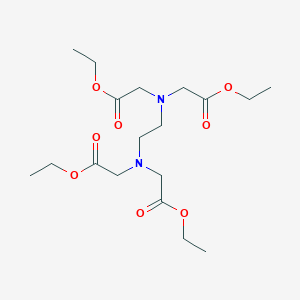

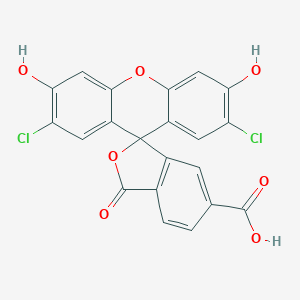

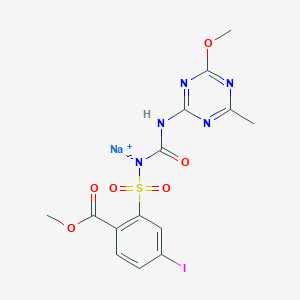

10-Bromo-5H-dibenzoa,dannulen-5-one is a compound with the molecular formula C15H9BrO . It has a molecular weight of 285.13 g/mol . The compound is also known by other names such as 4-Bromo-5H-dibenzo[a,d]cyclohepten-5-one and 9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one .

Molecular Structure Analysis

The InChI string for 10-Bromo-5H-dibenzoa,dannulen-5-one is InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H . The Canonical SMILES is C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br .Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The topological polar surface area is 17.1 Ų . The compound is non-rotatable . The exact mass and monoisotopic mass are both 283.98368 g/mol .Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

The compound serves as a versatile intermediate in the synthesis of novel organic molecules. Its bromine atom can undergo various substitution reactions, allowing for the creation of a wide array of derivatives with potential applications in medicinal chemistry and materials science .

Pharmaceutical Research

“10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” is used in the preparation of Nortriptyline metabolites . Nortriptyline is a tricyclic antidepressant, and studying its metabolites can provide insights into its pharmacokinetics and pharmacodynamics.

Biological Testing

As an intermediate in chemical synthesis, “10-Bromo-5H-dibenzo[a,d][7]annulen-5-one” can be used to create compounds for biological testing. This includes the development of new drugs and the study of their interactions with biological targets .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 10-Bromo-5H-dibenzoa,dannulen-5-one are currently unknown. This compound is a relatively new and unique chemical, and research into its specific targets is ongoing.

Mode of Action

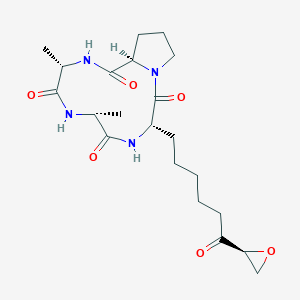

The exact mode of action of 10-Bromo-5H-dibenzoa,dIt is believed to involve an intermolecular friedel–crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization .

Biochemical Pathways

The biochemical pathways affected by 10-Bromo-5H-dibenzoa,dThe compound is thought to participate in chemical reactions such as amide and γ-butyrolactone cyclization reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 10-Bromo-5H-dibenzoa,dannulen-5-one are not yet fully characterized

Result of Action

The molecular and cellular effects of 10-Bromo-5H-dibenzoa,dannulen-5-one’s action are currently unknown. As research progresses, we will gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 10-Bromo-5H-dibenzoa,dannulen-5-one These factors can include temperature, pH, and the presence of other chemicals.

Propriétés

IUPAC Name |

9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAFINWXANSYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C3C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498237 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

CAS RN |

17044-50-7 | |

| Record name | 10-Bromo-5H-dibenzo[a,d][7]annulen-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)